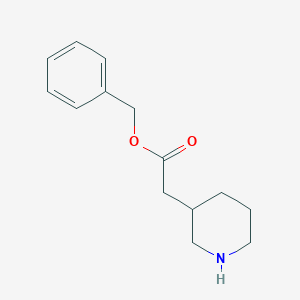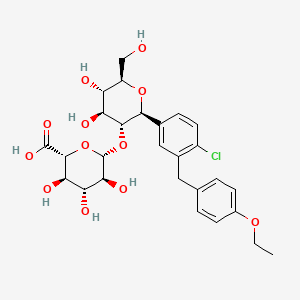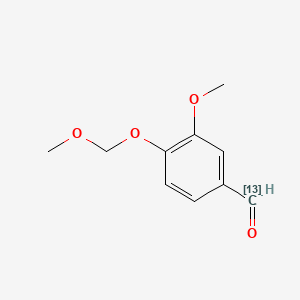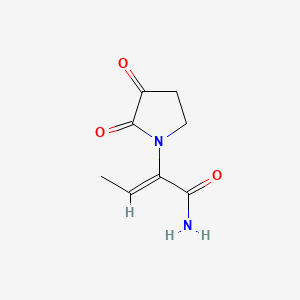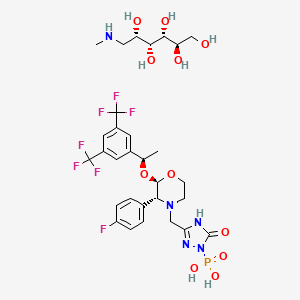
(1'R,2S,3S)-Fosaprepitant Dimeglumine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1’R,2S,3S)-Fosaprepitant Dimeglumine is a water-soluble prodrug of aprepitant, which is a neurokinin-1 (NK1) receptor antagonist. It is primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The compound is converted to aprepitant in the body, which then exerts its antiemetic effects by blocking the action of substance P, a neuropeptide associated with vomiting.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1’R,2S,3S)-Fosaprepitant Dimeglumine involves multiple steps, starting from the appropriate chiral precursors. The key steps include the formation of the fosaprepitant core structure, followed by the introduction of the dimeglumine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of (1’R,2S,3S)-Fosaprepitant Dimeglumine follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
(1’R,2S,3S)-Fosaprepitant Dimeglumine undergoes various chemical reactions, including:
Hydrolysis: Conversion to aprepitant in the body.
Oxidation and Reduction: Involvement in metabolic pathways.
Substitution: Reactions with other chemical entities.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by enzymes in the body.
Oxidation and Reduction: Catalysts such as cytochrome P450 enzymes.
Substitution: Various nucleophiles or electrophiles under controlled conditions.
Major Products
The major product of hydrolysis is aprepitant, which is the active form of the drug. Other metabolic products may include oxidized or reduced forms, depending on the specific metabolic pathways involved.
科学研究应用
(1’R,2S,3S)-Fosaprepitant Dimeglumine has several scientific research applications, including:
Chemistry: Studying the synthesis and reactivity of prodrugs.
Biology: Investigating the role of NK1 receptors in various physiological processes.
Medicine: Developing antiemetic therapies for CINV and PONV.
Industry: Optimizing the production and formulation of antiemetic drugs.
作用机制
The mechanism of action of (1’R,2S,3S)-Fosaprepitant Dimeglumine involves its conversion to aprepitant, which then acts as an NK1 receptor antagonist. Aprepitant binds to NK1 receptors in the central nervous system, blocking the action of substance P. This prevents the transmission of signals that trigger vomiting, thereby exerting its antiemetic effects.
相似化合物的比较
Similar Compounds
Aprepitant: The active form of (1’R,2S,3S)-Fosaprepitant Dimeglumine.
Rolapitant: Another NK1 receptor antagonist used for similar indications.
Netupitant: A compound with a similar mechanism of action but different chemical structure.
Uniqueness
(1’R,2S,3S)-Fosaprepitant Dimeglumine is unique due to its water solubility and prodrug nature, allowing for intravenous administration and rapid conversion to aprepitant. This provides an advantage in clinical settings where oral administration may not be feasible.
属性
分子式 |
C30H39F7N5O11P |
|---|---|
分子量 |
809.6 g/mol |
IUPAC 名称 |
[3-[[(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19-,20-;4-,5+,6+,7+/m10/s1 |
InChI 键 |
UGJUJYSRBQWCEK-ROYGJVESSA-N |
手性 SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
规范 SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)
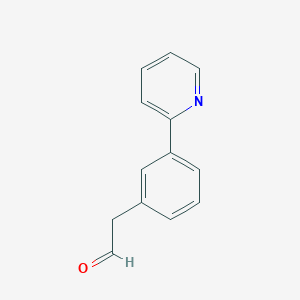

![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;dihydrate](/img/structure/B13861254.png)
![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)


